5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
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Overview
Description
(+)-Dihydrokawain-5-ol is an aromatic ether and a member of 2-pyranones.
(+)-Dihydrokawain-5-ol is a natural product found in Piper peltatum, Macropiper latifolium, and other organisms with data available.
Scientific Research Applications
Antimicrobial and Anticoccidial Activity
Research has indicated the antimicrobial and anticoccidial activity of compounds related to 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one. A study by Georgiadis (1976) demonstrated that derivatives of this compound showed significant in vitro antimicrobial activity and were more active as coccidiostats than the starting material, especially when administered to chickens against Eimeria tenella (Georgiadis, 1976).
Neuroprotective and Anti-Inflammatory Effects
Another compound isolated from Amomum tsaoko, related to this compound, showed significant neuroprotective effects and anti-inflammatory activity. This was evidenced in a study where these effects were observed in PC-12 cells and macrophage RAW 264.7 cells, suggesting potential applications in neuroprotection and inflammation control (Zhang, Lu, & Jiang, 2016).
Potential Applications in HIV Protease Inhibition
Research has also explored the use of 5,6-dihydro-2H-pyran derivatives as inhibitors of HIV protease. Tait et al. (1997) studied 4-hydroxy-5,6-dihydropyrones and found that derivatives of these compounds showed potent inhibitory activity against HIV protease, indicating potential applications in HIV treatment (Tait et al., 1997).
Antifungal and Termite Repellent Properties
Dihydro-5,6-dehydrokawain derivatives, closely related to this compound, have shown notable biological activities. A study by Tawata et al. (1996) indicated strong antifungal activity against plant pathogenic fungi and effectiveness as a termite repellent (Tawata, Taira, Kobamoto, Ishihara, & Toyama, 1996).
Properties
CAS No. |
52247-81-1 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H16O4/c1-17-12-9-13(15)18-11(14(12)16)8-7-10-5-3-2-4-6-10/h2-6,9,11,14,16H,7-8H2,1H3/t11-,14+/m0/s1 |
InChI Key |
VJCNEDVMYQCMBK-SMDDNHRTSA-N |
Isomeric SMILES |
COC1=CC(=O)O[C@H]([C@H]1O)CCC2=CC=CC=C2 |
SMILES |
COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2 |
melting_point |
92°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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